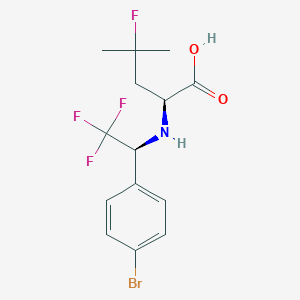

(S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid

Description

The compound (S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid is a chiral, fluorinated amino acid derivative with a complex stereochemical profile. Its structure features a 4-bromophenyl group attached to a trifluoroethylamine moiety, a fluoro-methyl substituent at the fourth carbon of the pentanoic acid backbone, and a carboxylic acid terminus.

Properties

IUPAC Name |

(2S)-2-[[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrF4NO2/c1-13(2,16)7-10(12(21)22)20-11(14(17,18)19)8-3-5-9(15)6-4-8/h3-6,10-11,20H,7H2,1-2H3,(H,21,22)/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMUMDZVQUNOMT-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(C1=CC=C(C=C1)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N[C@@H](C1=CC=C(C=C1)Br)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60726532 | |

| Record name | N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847358-98-9 | |

| Record name | N-[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60726532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.

Introduction of the trifluoroethylamino group: The bromophenyl intermediate is then reacted with a trifluoroethylamine derivative under basic conditions to form the trifluoroethylamino group.

Formation of the fluoro-methylpentanoic acid backbone:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents such as halides, acids, and bases can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

(S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(S)-2-(benzyl(methyl)amino)-4-fluoro-4-methylpentanoic Acid

This analogue (CAS: 2165598-22-9) replaces the 4-bromophenyl-trifluoroethylamino group with a benzyl(methyl)amino substituent . Key differences include:

- Electronic Effects: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which may influence the acidity of the amino group and hydrogen-bonding capacity .

Trifluoroethyl-Containing Macrocycles ()

Key comparisons:

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) vs. fluorine (1.47 Å) alters steric bulk and polarizability, impacting binding interactions in biological targets.

- Metabolic Stability : The C-F bond in trifluoroethyl groups resists metabolic cleavage, a feature shared across analogues, but bromine may introduce susceptibility to oxidative metabolism .

Crystallographic and Hydrogen-Bonding Patterns

The target compound’s amino and carboxylic acid groups are likely to participate in hydrogen-bonding networks, influencing crystal packing and stability. highlights that hydrogen-bond directionality and graph-set analysis can predict aggregation behavior. Tools like SHELX () are critical for resolving such structural nuances.

Research Implications and Gaps

- Pharmacological Potential: The bromophenyl group may enhance affinity for halogen-bonding targets (e.g., kinases), while the fluorine atoms improve metabolic stability.

- Data Limitations : Solubility, logP, and crystallographic data for the target compound are absent in the provided evidence, requiring experimental validation.

- Comparative Tools : Structural validation methods () and hydrogen-bonding analyses () remain essential for elucidating differences among analogues.

Biological Activity

Overview

(S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid, with the CAS number 847358-98-9, is a complex organic compound notable for its unique structural features, including a bromophenyl group and a trifluoroethylamino moiety. This compound is under investigation for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C14H16BrF4NO2 |

| Molecular Weight | 386.180 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| Boiling Point | 401.0 ± 45.0 °C at 760 mmHg |

| Flash Point | 196.3 ± 28.7 °C |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems.

- Target Interactions : The compound may modulate the activity of various targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.

- Biochemical Pathways : It can participate in free radical reactions and may influence signaling pathways related to inflammation and cell proliferation.

In Vitro Studies

Research has indicated that this compound exhibits potential anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in cultured human cells. Additionally, studies suggest that it may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology.

In Vivo Studies

Animal studies are necessary to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Preliminary results indicate that it might reduce tumor growth in xenograft models of cancer when administered at specific dosages.

Case Studies

- Anti-Cancer Activity : A study involving xenograft models demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Mechanistic studies suggested that this effect is mediated through apoptosis induction in cancer cells.

- Inflammation Reduction : In a model of acute inflammation, this compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| (S)-2-Amino-4-fluoro-4-methylpentanoic acid | Moderate anti-inflammatory effects |

| (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | Potential neuroprotective properties |

| (S)-3-(4-Chlorophenyl)-4-methylpentanoic acid | Limited anti-cancer activity |

The unique combination of bromine and trifluoromethyl groups in this compound enhances its reactivity and biological interactions compared to similar compounds.

Q & A

What are the recommended synthetic routes for preparing (S)-2-((S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamino)-4-fluoro-4-methylpentanoic acid, and how can stereochemical integrity be maintained?

Methodological Answer:

Synthesis of this compound requires a multi-step approach with strict stereocontrol. Key steps include:

- Chiral Resolution : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the formation of the trifluoroethylamine and pentanoic acid moieties. For example, Evans oxazolidinones can enforce (S)-configuration at critical stereocenters .

- Fluorination : Introduce the fluorine substituent via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution under anhydrous conditions to avoid racemization.

- Coupling Reactions : Employ peptide coupling reagents (e.g., HATU or EDC) for amide bond formation between the bromophenyl-trifluoroethylamine and pentanoic acid fragments. Monitor reaction progress via LC-MS to detect intermediates .

- Purification : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to isolate enantiopure product. Validate stereochemistry via X-ray crystallography or NOESY NMR .

How should researchers address discrepancies in biological activity data observed across different assays for this compound?

Methodological Answer:

Data contradictions may arise from assay variability, solubility issues, or off-target effects. To resolve these:

- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme inhibition) using positive controls (e.g., known kinase inhibitors for kinase assays) .

- Solubility Optimization : Test the compound in DMSO/PBS mixtures or cyclodextrin-based formulations to ensure consistent bioavailability. Measure solubility via nephelometry .

- Off-Target Profiling : Perform high-throughput screening against a panel of receptors/enzymes (e.g., Eurofins Panlabs®) to identify non-specific interactions. Use CRISPR-edited cell lines to confirm target specificity .

- Statistical Analysis : Apply multivariate regression to correlate structural parameters (e.g., logP, polar surface area) with activity trends. Use tools like Prism® for EC50/IC50 comparisons .

What advanced analytical techniques are critical for characterizing the purity and stereochemistry of this compound?

Methodological Answer:

- Chiral Purity : Use circular dichroism (CD) spectroscopy coupled with chiral HPLC to confirm enantiomeric excess (>99%). Compare retention times with synthetic standards .

- Structural Elucidation : Perform high-resolution NMR (600 MHz) with 1H-19F coupling analysis to resolve fluorine-methyl interactions. Assign stereocenters via 2D NOESY correlations .

- Mass Spectrometry : Employ LC-HRMS (Q-TOF) with electrospray ionization to verify molecular weight (C14H15BrF4N2O2: calc. 410.02 Da) and detect trace impurities (<0.1%) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to assess melting points and polymorphic transitions.

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use Schrödinger Suite® to predict membrane permeability (logP) and blood-brain barrier penetration. Model interactions with cytochrome P450 enzymes to assess metabolic stability .

- Docking Studies : Perform AutoDock Vina® simulations against target proteins (e.g., kinases or GPCRs) to refine substituent positioning. Prioritize derivatives with higher binding affinity (ΔG < -8 kcal/mol) .

- ADMET Prediction : Utilize SwissADME or ADMETlab 2.0 to forecast bioavailability, toxicity, and clearance rates. Adjust substituents (e.g., bromophenyl vs. chlorophenyl) to reduce hepatotoxicity .

What strategies are recommended for resolving contradictions in NMR and X-ray crystallography data during structural validation?

Methodological Answer:

- Dynamic vs. Static Disorder : If NMR signals suggest flexibility (e.g., broad peaks), compare with X-ray data to identify conformational isomers. Use temperature-dependent NMR to stabilize dominant conformers .

- Crystal Packing Effects : Analyze X-ray structures for lattice-induced distortions (e.g., hydrogen bonding networks). Validate bond lengths/angles against Cambridge Structural Database (CSD) entries .

- Hybrid Methods : Combine solid-state NMR (ssNMR) with powder XRD to resolve discrepancies between solution and solid-state structures .

How can researchers design robust SAR studies to explore the role of the 4-bromophenyl and trifluoroethyl groups in bioactivity?

Methodological Answer:

- Isosteric Replacements : Synthesize analogs with 4-chlorophenyl or 4-iodophenyl groups to assess halogen bonding contributions. Replace trifluoroethyl with pentafluoropropyl to evaluate fluorine density effects .

- Pharmacophore Mapping : Generate 3D-QSAR models using CoMFA/CoMSIA to identify critical electrostatic/hydrophobic regions. Validate with in vitro IC50 data .

- Proteolysis Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., VHL or CRBN) to study target degradation efficiency via Western blot .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.